



IUPAC name and CAS number for 4-(2,4-Dimethylphenyl)-1-butene

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Compound of Interest

Compound Name: 4-(2,4-Dimethylphenyl)-1-butene

Cat. No.: B065385

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Technical Guide: 4-(2,4-Dimethylphenyl)-1butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound **4-(2,4-Dimethylphenyl)-1-butene**, including its chemical identifiers, physical properties, and a plausible synthetic route. Due to the limited availability of experimental data in public databases, this guide also presents predicted spectroscopic data to aid in the characterization of this compound. A logical workflow for its synthesis is provided in a diagrammatic format. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of substituted aryl butenes.

Chemical Identification and Properties

4-(2,4-Dimethylphenyl)-1-butene is an aromatic hydrocarbon. Its identification details and computed physical properties are summarized below.



Identifier	Value
IUPAC Name	1-but-3-enyl-2,4-dimethylbenzene[1]
CAS Number	190974-78-8[1]
Molecular Formula	C12H16[1]
Molecular Weight	160.26 g/mol

Table 1: Chemical Identifiers for 4-(2,4-Dimethylphenyl)-1-butene

Property	Value
Density	0.876 g/cm³ (Predicted)
Boiling Point	225 °C at 760 mmHg (Predicted)
Refractive Index	1.507 (Predicted)
Flash Point	83.5 °C (Predicted)

Table 2: Predicted Physical Properties of 4-(2,4-Dimethylphenyl)-1-butene

Experimental Data (Predicted)

As of the date of this guide, experimental spectroscopic data for **4-(2,4-Dimethylphenyl)-1-butene** is not readily available in public repositories. The following tables present predicted data based on the compound's structure, which can be used as a reference for characterization.

Predicted ¹H NMR Spectral Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.05	d	1H	Ar-H
6.95	d	1H	Ar-H
6.90	s	1H	Ar-H
5.85	m	1H	-CH=CH2
5.00	m	2H	-CH=CH2
2.65	t	2H	Ar-CH ₂ -
2.30	m	2H	-CH ₂ -CH=
2.25	s	3Н	Ar-CH₃
2.20	s	3Н	Ar-CH₃

Table 3: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Predicted ¹³C NMR Spectral Data



Chemical Shift (ppm)	Assignment
138.5	Ar-C
136.0	Ar-C
135.5	-CH=CH ₂
131.0	Ar-CH
129.5	Ar-C
126.5	Ar-CH
114.5	-CH=CH ₂
35.0	Ar-CH ₂ -
33.0	-CH ₂ -CH=
21.0	Ar-CH₃
19.0	Ar-CH₃

Table 4: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3075	Medium	=C-H Stretch
2960-2850	Strong	C-H Stretch (Alkyl)
1640	Medium	C=C Stretch (Alkenyl)
1615, 1500	Medium-Strong	C=C Stretch (Aromatic)
990, 910	Strong	=C-H Bend (Out-of-plane)

Table 5: Predicted Key IR Absorptions

Predicted Mass Spectrometry (MS) Data



m/z	Relative Intensity (%)	Assignment
160	40	[M]+
145	30	[M-CH ₃] ⁺
119	100	[M-C₃H₅]+ (Benzylic cleavage)

Table 6: Predicted Key Mass Spectrometry Fragments

Experimental Protocols

A specific, peer-reviewed synthesis protocol for **4-(2,4-Dimethylphenyl)-1-butene** is not currently available in the surveyed literature. However, a plausible and widely used method for the synthesis of similar 4-aryl-1-butenes is the Grignard reaction. The following is a proposed experimental protocol based on this established methodology.

Proposed Synthesis via Grignard Reaction

This protocol outlines the coupling of a 2,4-dimethylbenzyl Grignard reagent with allyl bromide.

Materials:

- 2,4-Dimethylbenzyl chloride
- Magnesium turnings
- Iodine (crystal)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- · Allyl bromide
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:



· Preparation of the Grignard Reagent:

- In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).
- Add a solution of 2,4-dimethylbenzyl chloride in anhydrous diethyl ether dropwise to the magnesium turnings.
- If the reaction does not initiate, gentle warming may be applied. Once initiated, the addition should be controlled to maintain a gentle reflux.
- After the addition is complete, continue stirring the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Coupling Reaction:

- Cool the Grignard reagent solution in an ice bath.
- Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

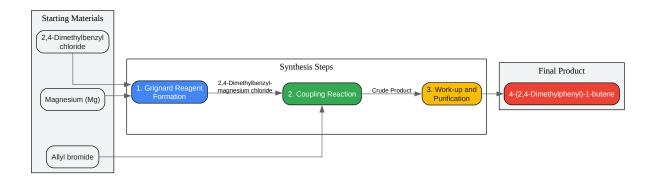
Work-up and Purification:

- Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure 4-(2,4-Dimethylphenyl)-1-butene.



Logical Workflow

Since no specific signaling pathways involving **4-(2,4-Dimethylphenyl)-1-butene** have been identified, the following diagram illustrates the proposed synthetic workflow.



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References

- 1. 4-(2,4-Dimethylphenyl)-1-butene | C12H16 | CID 24721965 PubChem [pubchem.ncbi.nlm.nih.gov]
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